molecular formula C17H15ClN2S B11336869 2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11336869
M. Wt: 314.8 g/mol
InChI Key: WVTAUZULMYDCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and sulfanyl groups adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and sulfanyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
  • 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H15ClN2S/c18-15-7-3-1-6-13(15)11-21-17-14(10-19)9-12-5-2-4-8-16(12)20-17/h1,3,6-7,9H,2,4-5,8,11H2

InChI Key

WVTAUZULMYDCDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.